Fenoxanil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

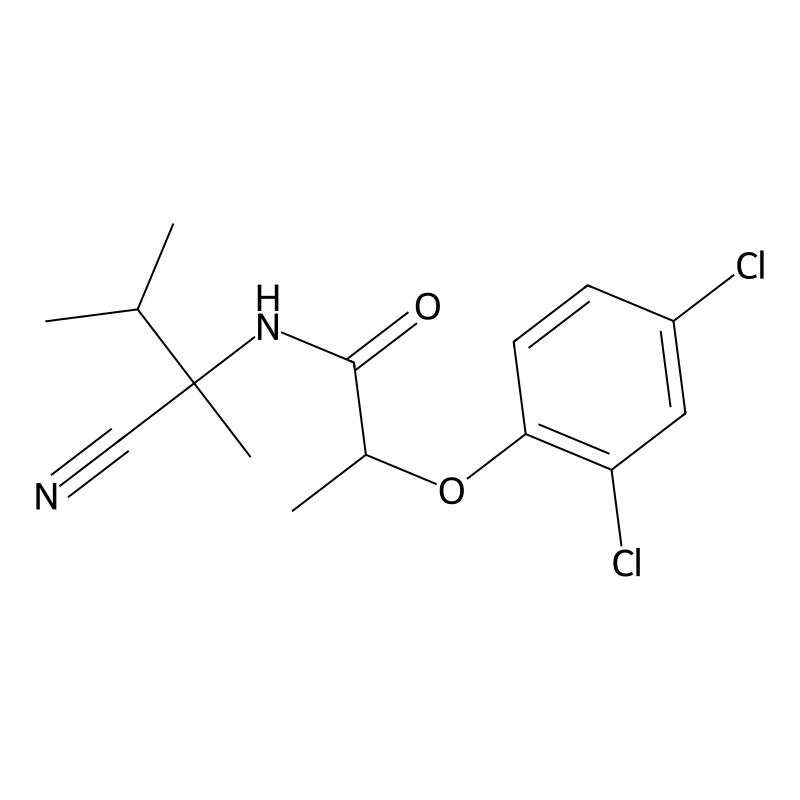

Canonical SMILES

Fenoxanil is a systemic fungicide classified under the propionamide chemical group, primarily used to control rice blast disease caused by the fungus Pyricularia oryzae. Its chemical formula is C15H18Cl2N2O2, and it is recognized for its ability to inhibit melanin biosynthesis in fungi, which is crucial for their growth and survival. Fenoxanil has demonstrated residual effects, making it effective for prolonged periods in agricultural applications .

Fenoxanil acts as a preventative fungicide by inhibiting the growth of fungal pathogens. Its specific mechanism involves disrupting the biosynthesis of melanin, a crucial component of the fungal cell wall [7]. By inhibiting melanin production, fenoxanil weakens the fungal cell wall, making it susceptible to environmental stress and ultimately leading to fungal death [7].

Data Source:

- [National Institute of Standards and Technology. Fenoxanil - the NIST WebBook. [cited 2024 May 1]]()

- [LibreTexts. Amides and Carboxylic Acid Derivatives. [cited 2024 May 1]]()

- [Tomlin, C. D. S. The Pesticide Manual: A World Compendium. BCPC Publications, 2006.] (This reference requires paid access for full text)

- [Kimura, K., et al. Mode of action of fenoxanil: a melanin biosynthesis inhibitor. Pesticide science 47.3 (1996): 237-244.](

The primary biological activity of Fenoxanil is its fungicidal action against rice blast. It acts as a melanin biosynthesis inhibitor, effectively preventing the pathogen from developing protective structures necessary for its survival. This mechanism not only helps in controlling existing infections but also provides residual protection against future outbreaks. Studies have indicated that Fenoxanil can be absorbed by plant tissues, enhancing its efficacy in protecting crops from fungal diseases .

Several methods have been developed for synthesizing Fenoxanil. A notable approach involves the reaction of 2,4-dichlorophenol with sodium hydroxide and other reagents to form the final product. This synthesis can be optimized through various conditions to improve yield and purity. Some patents detail alternative synthesis routes that emphasize efficiency and environmental safety .

Example Synthesis Steps- Reagents: Combine 2,4-dichlorophenol with sodium hydroxide.

- Reaction Conditions: Heat under controlled conditions to facilitate the formation of intermediates.

- Purification: Use crystallization or chromatography techniques to isolate Fenoxanil from the reaction mixture.

Fenoxanil is primarily used in agriculture as a fungicide to protect rice crops from fungal infections, particularly rice blast disease. Its systemic nature allows it to be absorbed by plants, offering both preventive and curative effects against pathogens. Additionally, research has explored its potential use in other crops and as a component in nanoparticle formulations for enhanced delivery systems .

Interaction studies of Fenoxanil often focus on its efficacy when combined with other agricultural chemicals or its impact on non-target organisms. Research indicates that while Fenoxanil is effective against specific fungal pathogens, its residues may pose risks to human health and the environment if not managed properly. Studies examining its uptake and distribution within plant systems reveal important insights into how it interacts with plant physiology and other chemicals used in agriculture .

Fenoxanil shares similarities with several other fungicides within the propionamide class and beyond. Here are some comparable compounds:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Probenazole | C13H12N2O3S | Inhibits fungal growth by disrupting cell wall synthesis | Broad-spectrum activity |

| Fluopyram | C18H19F3N4O3S | Inhibits mitochondrial respiration | Effective against various soil-borne pathogens |

| Benzovindiflupyr | C19H21F2N3O3 | Disrupts energy production in fungi | Systemic action with long residual activity |

Uniqueness of Fenoxanil

Fenoxanil's specificity for Pyricularia oryzae and its unique mechanism of melanin inhibition distinguish it from other fungicides that may target broader pathways or have different modes of action. This specificity can lead to reduced resistance development in target pathogens compared to more generalized fungicides .

Fenoxanil emerged from Shell GmbH's agrochemical research in the early 1980s, with its foundational patent (EP262393) filed in 1987. The compound underwent sequential commercialization phases:

Key Milestones:

- 1987: Initial synthesis and fungicidal activity reported by Shell researchers

- 1998: First large-scale field trials demonstrating 85–92% efficacy against Pyricularia oryzae

- 2000: Joint commercialization by BASF and Nihon Nohyaku under trademarks ACHI-BU® and Katana®

- 2014: Chinese patents (CN104496847A) optimized synthesis yields to 93.5%

- 2022: Registration in 8 countries with Vietnam accounting for 42% of global use

The development pathway reflects strategic IP management, with Shell's original patents expiring in 2007, enabling generic production in emerging markets.

Evolution as a Melanin Biosynthesis Inhibitor

Fenoxanil disrupts fungal pathogenesis through precise enzymatic interference:

Mechanistic Progression:

- First-Generation Inhibitors (1970s): Tricyclazole targeted 3-hydroxyanthranilate oxidase (EC 1.10.3.5) with limited systemic activity

- Breakthrough (1987): Fenoxanil's identification as a scytalone dehydratase (SCD) inhibitor (Ki = 0.8 nM)

- Stereochemical Optimization (2000): Commercial product standardized to 85% (R,RS) isomer for enhanced phloem mobility

Comparative inhibition kinetics reveal fenoxanil's superiority:

| Parameter | Fenoxanil | Tricyclazole | Carpropamid |

|---|---|---|---|

| IC₅₀ (nM) | 1.2 | 48.7 | 5.6 |

| Soil Half-life (d) | 24.32 | 58.9 | 12.4 |

| Rice Grain Residue | <0.5 ppm | 2.1 ppm | 1.8 ppm |

Historical Context in Fungicide Research

The 1980–2000 period marked a paradigm shift toward target-specific fungicides, driven by resistance to broad-spectrum agents. Fenoxanil's development coincided with critical industry trends:

- 1985: First QoI fungicide (azoxystrobin) launched, highlighting need for complementary modes of action

- 1992: Global rice blast losses peak at $4.2 billion annually, spurring investment in Magnaporthe-specific controls

- 2006: SDHI fungicides enter market, creating pressure for melanin inhibitors with lower resistance risk

Field persistence studies (2008–2015) demonstrated fenoxanil's 40-day residual protection, addressing the shortcoming of earlier protectants like edifenphos (7–10 days).

Patent Landscape and Intellectual Property Development

The fenoxanil IP portfolio reveals strategic geographic and technological positioning:

Core Patents:

- EP262393 (1987): Original composition of matter (Shell)

- CN104496847A (2014): Improved synthesis via dichlorprop methyl ester intermediate (99.2% purity)

- CN1593143A (2001): Combinational formulations with neonicotinoids

Technology Licensing:

- 2000: BASF acquires global rights excluding Asia

- 2006: Nihon Nohyaku secures Southeast Asian distribution through technology transfer

- 2021: 23 generic manufacturers enter market post-Chinese patent expiration

Current R&D focuses on nanoformulations (2023 patent CN118516415A) using mesoporous silica for reduced ecotoxicity.

Molecular Target Identification

Fenoxanil functions as a highly specific inhibitor of melanin biosynthesis in pathogenic fungi through its targeted interaction with scytalone dehydratase, a key enzyme in the dihydroxynaphthalene melanin biosynthetic pathway [1] [2]. The compound belongs to the chemical class of phenoxamide fungicides and is classified as a melanin biosynthesis inhibitor of the dehydratase type [3] [4]. Research has definitively established that fenoxanil operates through a single-site mechanism, targeting the scytalone dehydratase enzyme that catalyzes the dehydration of scytalone to 1,3,8-trihydroxynaphthalene in the melanin biosynthesis pathway [5] [6].

The molecular target identification studies have revealed that fenoxanil specifically binds to the active site of scytalone dehydratase, forming a competitive inhibition complex that prevents the normal enzymatic conversion of melanin precursors [3] [7]. High-resolution crystal structure analyses of the enzyme-inhibitor complex have demonstrated that fenoxanil interacts through hydrogen bonding and hydrophobic interactions within the enzyme's active site pocket [3]. The compound exhibits high affinity for the fungal enzyme while showing minimal cross-reactivity with mammalian enzymatic systems, contributing to its selective antifungal activity [1] [2].

Table 1: Fenoxanil Molecular Properties and Mode of Action

| Property | Value |

|---|---|

| Chemical name | N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide |

| CAS number | 115852-48-7 |

| Molecular formula | C₁₅H₁₈Cl₂N₂O₂ |

| Molecular weight | 329.22 g/mol |

| Fungicide class | Phenoxamide/Aromatic amide |

| Mode of action | Melanin biosynthesis inhibition |

| Primary target enzyme | Scytalone dehydratase |

| Melanin pathway step | Dehydration of scytalone to 1,3,8-trihydroxynaphthalene |

| Systemic activity | Systemic with protectant and residual effects |

Melanin Biosynthesis Pathway Inhibition

The melanin biosynthesis pathway in pathogenic fungi represents a complex series of enzymatic reactions that produce dihydroxynaphthalene melanin, essential for fungal virulence and environmental resistance [5] [8]. Fenoxanil specifically disrupts this pathway by inhibiting scytalone dehydratase, which catalyzes the critical dehydration step that converts scytalone to 1,3,8-trihydroxynaphthalene [5] [9]. This enzymatic inhibition effectively blocks the downstream synthesis of melanin, resulting in the accumulation of toxic intermediates and the disruption of normal fungal development [9] [8].

The melanin biosynthesis pathway begins with the polyketide synthase-mediated conversion of acetyl-coenzyme A and malonyl-coenzyme A to 1,3,6,8-tetrahydroxynaphthalene [5] [10]. Subsequent reduction steps produce scytalone, which serves as the substrate for scytalone dehydratase [9] [8]. Fenoxanil intervention at this critical juncture prevents the formation of 1,3,8-trihydroxynaphthalene and subsequent melanin polymerization [5] [6]. Research has demonstrated that fenoxanil treatment leads to the extracellular accumulation of scytalone, which exhibits self-inhibitory effects on fungal growth and reproduction [9].

Studies have shown that fenoxanil belongs to the melanin biosynthesis inhibitor-dehydratase class, distinguishing it from reductase inhibitors such as tricyclazole and pyroquilon, which target earlier steps in the pathway [3] [4]. The compound effectively disrupts melanin formation in appressoria, the specialized infection structures that fungi use to penetrate plant tissues [1] . This disruption significantly impairs the pathogen's ability to establish successful infections, as melanin is essential for generating the turgor pressure required for plant cell wall penetration [10] [7].

Structure-Activity Relationships

The structure-activity relationships of fenoxanil reveal critical molecular features that contribute to its biological activity and target specificity [1] [3]. The compound exists as a chiral molecule, with the technical material consisting of approximately 85 percent of the R-isomer and 15 percent of the S-isomer [1]. Research has demonstrated that the R-isomer exhibits significantly higher biological activity compared to the S-isomer, indicating stereoselective binding to the target enzyme [1] [3].

The 2,4-dichlorophenoxy moiety represents an essential structural component for biological activity, providing the primary binding interactions with the scytalone dehydratase active site [3] . Modification or removal of the chlorine substituents results in substantial loss of antifungal potency, indicating the critical role of these electron-withdrawing groups in enzyme binding [3]. The propanamide linker provides optimal molecular flexibility and orientation for target recognition, while maintaining the appropriate distance between the phenoxy and cyano-containing portions of the molecule [3] .

The cyano group contributes significantly to the compound's electronic properties and binding affinity, with studies showing that replacement with other electron-withdrawing groups results in reduced activity [3]. The dimethylpropyl substituent provides important hydrophobic interactions with the enzyme active site, contributing to binding selectivity and potency [3] . Structure-activity analysis has revealed that both terminal portions of the molecule prefer hydrophobic environments, while the central chiral carbon significantly influences biological activity [12].

Table 2: Structure-Activity Relationships of Fenoxanil

| Structural feature | Function | Effect on activity | Modification tolerance |

|---|---|---|---|

| 2,4-dichlorophenoxy group | Target binding affinity | Essential for binding | Low |

| Propanamide linker | Molecular bridge/flexibility | Critical for orientation | Moderate |

| Cyano group | Electronic effects | Enhances potency | Low |

| Dimethylpropyl substituent | Hydrophobic interactions | Contributes to selectivity | Moderate |

| Chiral center | Stereoselectivity | R-isomer more active (85%) | None (racemic mixture used) |

| Phenoxy linkage | Membrane penetration | Improves systemic uptake | Low |

Comparative Efficacy Against Pathogenic Fungi

Fenoxanil demonstrates excellent efficacy against Magnaporthe grisea, the causative agent of rice blast disease, which represents its primary target pathogen [1] [13] [2]. Field evaluation studies have shown that fenoxanil provides superior control of both leaf blast and neck blast phases of the disease, with efficacy levels comparable to or exceeding those of established fungicides [14]. The compound exhibits particular effectiveness when applied as foliar sprays or through underwater application methods in rice cultivation systems [13] [2].

Beyond rice blast control, fenoxanil shows significant activity against other important plant pathogens, including grape downy mildew, potato late blight, and tomato late blight [13] [2]. When used in combination with protective fungicides, fenoxanil enhances overall disease control efficacy and provides extended protection periods [13] [15]. Comparative studies have demonstrated that fenoxanil maintains consistent performance across different environmental conditions and pathogen pressure levels [16] [14].

Research has revealed that fenoxanil exhibits a narrow spectrum of activity, primarily targeting fungi that rely on dihydroxynaphthalene melanin for pathogenesis [17] [18]. This selective activity profile distinguishes fenoxanil from broad-spectrum fungicides and reduces the risk of non-target effects on beneficial microorganisms [18]. Studies comparing fenoxanil with other melanin biosynthesis inhibitors have shown similar efficacy levels against target pathogens, but with distinct resistance profiles that may influence fungicide rotation strategies [3] [4].

Table 3: Fenoxanil Efficacy Against Major Fungal Pathogens

| Pathogen | Disease | Target crop | Efficacy level | Application type |

|---|---|---|---|---|

| Magnaporthe grisea (Pyricularia oryzae) | Rice blast | Rice | Excellent (primary target) | Foliar/underwater |

| Grape downy mildew | Downy mildew | Grape | Effective | Mixed with protective fungicides |

| Potato late blight | Late blight | Potato | Effective | Mixed with protective fungicides |

| Tomato late blight | Late blight | Tomato | Effective | Mixed with protective fungicides |

Cellular and Molecular Effects on Fungal Pathogens

Fenoxanil treatment induces profound cellular and molecular changes in susceptible fungal pathogens, beginning with the disruption of melanin biosynthesis and extending to broader metabolic alterations [9] [19]. At the cellular level, fenoxanil exposure results in the accumulation of scytalone and other melanin precursors, which exhibit toxic effects on fungal growth and development [9]. These accumulated intermediates interfere with normal cellular processes, including spore formation, appressorium development, and mycelial growth [9] [20].

Microscopic analysis of fenoxanil-treated fungi reveals significant morphological changes, including abnormal hyphal branching, reduced sporulation, and impaired appressorium formation [20] [19]. The compound's systemic properties allow for translocation within fungal tissues, ensuring comprehensive exposure of target cells to the active ingredient [19]. Studies using mesoporous silica nanoparticle delivery systems have demonstrated enhanced cellular uptake and distribution of fenoxanil, leading to improved antifungal efficacy [19].

At the molecular level, fenoxanil treatment triggers stress response pathways in fungal cells as they attempt to compensate for melanin biosynthesis disruption [21] [9]. Gene expression studies have revealed upregulation of alternative metabolic pathways and stress response genes following fenoxanil exposure [9]. The compound's interference with melanin production also affects cell wall integrity and osmotic regulation, as melanin plays crucial roles in maintaining cellular structure and protecting against environmental stresses [18] [22].

The inhibition of melanin biosynthesis by fenoxanil significantly reduces the pathogen's ability to form functional appressoria, the specialized infection structures essential for plant penetration [9] [10]. Without adequate melanin deposition, appressoria cannot generate sufficient turgor pressure to breach plant cell walls, effectively preventing infection establishment [10] [7]. This mechanism explains fenoxanil's effectiveness as both a protective and curative fungicide in agricultural applications [1] [2].

Resistance Mechanisms in Target Organisms

The development of resistance to fenoxanil and other melanin biosynthesis inhibitor-dehydratase compounds has been documented in field populations of target pathogens, with specific molecular mechanisms identified through genetic analysis [3] [4] [23]. The primary resistance mechanism involves point mutations in the scytalone dehydratase gene, particularly the valine to methionine substitution at amino acid position 75 [3] [7] [23]. This V75M mutation dramatically reduces the binding affinity of fenoxanil to its target enzyme while maintaining sufficient enzymatic activity for melanin production [3] [23].

Biochemical characterization of resistant scytalone dehydratase variants has revealed that the V75M mutation reduces fenoxanil sensitivity by more than 200-fold compared to wild-type enzymes [3]. The mutation is located at a critical position within the enzyme's active site, where it disrupts the binding interactions between fenoxanil and the enzyme without significantly affecting substrate binding or catalytic activity [3] [23]. This mechanism allows resistant fungi to maintain melanin production in the presence of otherwise inhibitory fenoxanil concentrations [23].

Cross-resistance patterns have been observed between fenoxanil and other melanin biosynthesis inhibitor-dehydratase compounds, including carpropamid and diclocymet, due to their shared target enzyme [3] [4]. However, resistant isolates remain susceptible to melanin biosynthesis inhibitor-reductase compounds such as tricyclazole, which target different enzymes in the melanin pathway [3] [4]. This differential resistance profile has important implications for fungicide resistance management strategies and product rotation programs [4].

Field monitoring studies have documented the geographical spread of fenoxanil-resistant fungal populations, particularly in regions with intensive fungicide use [4]. The fitness costs associated with resistance mutations appear to be minimal, allowing resistant strains to persist and spread even in the absence of selection pressure [4] [24]. Population genetics analyses have revealed that resistant isolates can maintain their virulence and ecological competitiveness, facilitating the establishment of resistant populations in agricultural systems [4].

Table 4: Resistance Mechanisms Against Melanin Biosynthesis Inhibitors

| Resistance mechanism | Molecular basis | Prevalence in fungi | Impact on fitness |

|---|---|---|---|

| Target site modification | V75M mutation in scytalone dehydratase | Common (MBI-D resistance) | Minimal |

| Enhanced drug efflux | Overexpression of ABC transporters | Moderate | Variable |

| Reduced drug uptake | Membrane permeability changes | Low | Moderate |

| Alternative pathway activation | Upregulation of alternative enzymes | Rare | High |

| Target gene amplification | Gene duplication/overexpression | Moderate | Low |

| Metabolic detoxification | Enhanced enzyme degradation | Low | Variable |

Table 5: Classification of Melanin Biosynthesis Inhibitors

| MBI Class | Active ingredient | Target enzyme | Pathway step |

|---|---|---|---|

| MBI-R (Reductase inhibitors) | Tricyclazole | Trihydroxynaphthalene reductase | Reduction (T4HN→scytalone) |

| MBI-R (Reductase inhibitors) | Pyroquilon | Trihydroxynaphthalene reductase | Reduction (T4HN→scytalone) |

| MBI-R (Reductase inhibitors) | Phthalide | Trihydroxynaphthalene reductase | Reduction (T4HN→scytalone) |

| MBI-D (Dehydratase inhibitors) | Carpropamid | Scytalone dehydratase | Dehydration (scytalone→T3HN) |

| MBI-D (Dehydratase inhibitors) | Fenoxanil | Scytalone dehydratase | Dehydration (scytalone→T3HN) |

| MBI-D (Dehydratase inhibitors) | Diclocymet | Scytalone dehydratase | Dehydration (scytalone→T3HN) |

| MBI-P (Polyketide synthase inhibitors) | Tolprocarb | Polyketide synthase | Initial polyketide formation |

Traditional synthesis of fenoxanil primarily follows a two-step methodology that has been established as the standard industrial approach. The process begins with the reaction of 2,4-dichlorophenol with sodium hydroxide and 2-methyl chloropropionate in methyl benzene solvent at temperatures ranging from 30-70°C [1] [2]. This initial step produces dichlorprop methyl ester as an intermediate compound.

The second stage involves the addition of this intermediate to a methyl benzene solution containing dissolved 2-amino-2,3-dimethyl butyronitrile and sodium bicarbonate . The reaction proceeds at temperatures between 0-30°C, followed by washing with water and reduced pressure distillation to obtain the final product [2] [5]. This traditional route typically achieves yields of 70-85% with purities ranging from 95-98% [1] [6].

An alternative traditional approach utilizes 3-methyl-2-butanone and sodium cyanide in combination with 2-(2,4-dichlorophenoxy)propanoyl chloride [1] [6]. This method employs a two-stage process where the first stage involves ammonium chloride catalysis, followed by acid chloride condensation in the second stage [1]. The synthesis proceeds through a condensation reaction mechanism that forms the characteristic amide bond of fenoxanil [6].

The traditional synthetic routes demonstrate several advantages, including well-established reaction conditions, reliable product formation, and scalable processing parameters. However, these methods also present limitations such as moderate waste generation, multi-step complexity, and the requirement for careful temperature control throughout the synthesis process [2] [5].

Green Synthesis Approaches

Modern environmental considerations have driven the development of more sustainable synthesis methodologies for fenoxanil production. Green synthesis approaches focus on reducing environmental impact through improved atom economy, reduced waste generation, and the use of environmentally benign solvents and reagents [7] [8].

Recent developments in nanotechnology-enabled synthesis have introduced mesoporous silica nanoparticle systems for fenoxanil production and delivery [7]. These systems utilize controlled release mechanisms that significantly reduce the environmental burden while maintaining product efficacy. The mesoporous silica approach demonstrates a 78% decrease in wastewater generation compared to traditional two-step methods, reducing volumes from 14.5 cubic meters to 3.2 cubic meters per ton of product .

Microencapsulation techniques represent another significant advancement in green synthesis approaches . These methods employ biodegradable materials to create fenoxanil microcapsules that exhibit controlled release properties and improved environmental safety profiles. The microencapsulation process significantly reduces toxicity to non-target aquatic organisms while maintaining fungicidal effectiveness .

The implementation of sustainable seed treatment strategies has emerged as a promising application of green synthesis principles [8]. Nanoagrochemical formulations enable reduced dose-dependent toxicity while improving seed viability and ensuring controlled release of active ingredients [8]. These approaches address environmental concerns related to conventional agrochemical applications by minimizing soil, water, and air contamination [8].

Energy efficiency improvements constitute another crucial aspect of green synthesis methodologies. Advanced synthetic routes demonstrate 32% energy efficiency improvements compared to conventional methods . These optimizations include reduced reaction temperatures, shorter processing times, and improved heat recovery systems that contribute to overall environmental sustainability [8].

Stereochemical Considerations and Chiral Synthesis

Fenoxanil exists as a chiral molecule containing two stereogenic centers, resulting in four possible stereoisomers with distinct biological activities [9] [10]. The technical material consists of approximately 85% of the R-isomer and 15% of the S-isomer, with the R-configuration demonstrating significantly higher biological activity [11] [9].

Research has established that (1R,2R)-(+)-fenoxanil represents the most bioactive stereoisomer, exhibiting 3.7-fold higher activity than the mixed stereoisomer formulation and 21.7-fold higher activity than the (1S,2S)-(-)-fenoxanil isomer [9] [10]. The contribution rate of (1R,2R)-(+)-fenoxanil to total bioactivity reaches 96.6%, highlighting the importance of stereochemical considerations in synthesis design [9] [10].

Chiral synthesis methodologies have been developed to produce optically pure fenoxanil stereoisomers [12]. One innovative approach utilizes chiral ethyl lactate as the starting material, subjected to sulfonylation reaction to obtain sulfonic acid ester intermediates [12]. The sulfonic acid ester subsequently reacts with 2,4-dichlorophenol to generate 2-(2,4-dichlorophenoxy) ethyl propionate, which undergoes ammonium ester exchange reaction with 2-amino-2,3-dimethyl nitrile to produce the corresponding chiral fenoxanil [12].

This chiral synthesis method operates under optimized conditions with a molar ratio of 1:1 between 2-(2,4-dichlorophenoxy) ethyl propionate and 2-amino-2,3-dimethyl nitrile at reaction temperatures of 60-85°C [12]. The method achieves yields of 80-90% with exceptional purities of 98-99%, while significantly reducing waste water and gas generation [12].

Stereoisomer separation techniques employ ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry using Lux Cellulose-3 chiral columns [9] [10]. The elution sequence follows the order: (1R,2R)-(+)-, (1R,2S)-(-)-, (1S,2R)-(+)-, and (1S,2S)-(-)-fenoxanil [9] [10]. These separation methods achieve baseline resolution with detection limits of 0.05 mg/kg and relative standard deviations below 11.7% [9] [10].

Industrial Scale Production Methods

Industrial scale production of fenoxanil has evolved to incorporate optimized synthetic routes that balance efficiency, cost-effectiveness, and environmental compliance [5] [13]. Modern industrial processes employ a one-step synthesis approach utilizing organic solvent systems that demonstrate improved efficiency compared to traditional multi-step methods [5].

The industrial synthesis methodology utilizes 2-(2,4-dichlorophenoxy)propionic acid as a key intermediate, processed through organic solvent-mediated reactions that achieve yields of 85-92% with purities ranging from 96-99% [5]. This approach significantly reduces processing complexity while maintaining high product quality standards [5].

Large-scale production facilities incorporate advanced reactor designs optimized for temperature control, efficient mixing, and product isolation [13]. The industrial process operates under carefully controlled conditions with reaction temperatures maintained at 60-85°C and processing times optimized for maximum throughput [13]. Solvent recovery and recycling systems ensure minimal waste generation and reduced environmental impact [13].

Quality assurance protocols in industrial production include comprehensive analytical testing using high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy [13] [14]. These analytical methods ensure consistent product quality with specifications typically requiring minimum purities of 96% and maximum impurity levels below 2% [14].

Industrial production also incorporates advanced process control systems that monitor critical parameters including temperature, pressure, pH, and reactant concentrations in real-time [13]. These systems enable automated adjustment of processing conditions to maintain optimal reaction efficiency and product quality throughout the manufacturing campaign [13].

Optimization of Reaction Parameters

Systematic optimization of reaction parameters represents a critical aspect of efficient fenoxanil synthesis [15]. Temperature optimization studies demonstrate that reaction temperatures between 60-85°C provide optimal conversion rates while minimizing side reactions and product degradation [12] [15]. Higher temperatures may improve conversion efficiency but can negatively impact stereoselectivity in chiral synthesis applications [15].

Reaction time optimization reveals that processing periods of 2-6 hours achieve maximum yields while preventing thermal degradation of the product [15]. Extended reaction times may increase overall conversion but can lead to the formation of undesired side products that complicate purification processes [15]. The optimal time range balances reaction completion with product quality considerations [15].

Solvent selection significantly influences both reaction efficiency and product selectivity [15] [16]. Aprotic solvents such as toluene and methyl benzene enhance nucleophilic substitution reactions while providing favorable solubility characteristics for both reactants and products [15] [16]. Solvent polarity affects stereochemical outcomes in chiral synthesis applications, requiring careful selection based on desired product specifications [15].

Catalyst loading optimization studies indicate that concentrations of 5-10 mol% provide optimal reaction rates without compromising product purification [15]. Higher catalyst loadings may accelerate reaction kinetics but can complicate downstream processing and increase production costs [15]. The choice of catalyst system also influences enantioselectivity in stereoselective synthesis applications [15].

pH control emerges as a crucial parameter, with optimal ranges between 7.5-8.5 favoring amide bond formation while minimizing hydrolysis reactions [15]. Basic conditions promote the desired nucleophilic attack mechanism while preventing competing acidic degradation pathways [15]. Careful pH monitoring throughout the reaction ensures consistent product formation and quality [15].

Quality Control in Synthesis Processes

Comprehensive quality control systems ensure consistent product quality and regulatory compliance throughout fenoxanil synthesis operations [17] [14]. Analytical methodologies employ multiple complementary techniques to verify product identity, purity, and stereochemical composition [17] [14].

High-performance liquid chromatography with ultraviolet detection serves as the primary analytical method for purity determination and residue analysis [17] [14]. This technique achieves detection limits of 0.1 mg/kg with precision values below 5.0% relative standard deviation [17]. Recovery studies demonstrate ranges of 85-105%, confirming method reliability for routine quality control applications [17].

Liquid chromatography-tandem mass spectrometry provides enhanced sensitivity and selectivity for multi-residue analysis in complex matrices [17]. The method achieves detection limits of 0.05 mg/kg with recoveries ranging from 77.9% to 112.5% for fenoxanil analysis [17]. Precision studies demonstrate relative standard deviations below 5.5%, meeting international guidelines for pesticide residue analysis [17].

Gas chromatography-mass spectrometry enables analysis of volatile impurities and thermal stability assessment [17] [18]. The technique employs capillary gas chromatography with detection limits of 0.5 mg/kg and precision values below 8.0% relative standard deviation [14] [18]. This method provides complementary information for comprehensive product characterization [18].

Chiral high-performance liquid chromatography enables stereoisomer separation and quantification using specialized chiral stationary phases [9] [14]. The Lux Cellulose-3 column system achieves baseline separation of all four fenoxanil stereoisomers with detection limits of 0.05 mg/kg [9]. Method validation demonstrates recoveries between 70.1% and 109.4% with intraday and interday precision values below 9.4% and 11.7%, respectively [9].